molecular formula C17H16FN5OS B12036509 2-[(4-ethyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-fluorophenyl)acetamide CAS No. 585564-16-5

2-[(4-ethyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-fluorophenyl)acetamide

Cat. No.: B12036509
CAS No.: 585564-16-5
M. Wt: 357.4 g/mol
InChI Key: HFBGXGNVHDIVLY-UHFFFAOYSA-N
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Description

2-[(4-ethyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-fluorophenyl)acetamide is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by its unique structure, which includes a triazole ring, a pyridine ring, and a fluorophenyl group. The presence of these functional groups imparts significant chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-ethyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-fluorophenyl)acetamide typically involves multiple steps, starting with the preparation of the triazole ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of N’-aminopiridyne-2-carboximidamine with an excess of monoethyl oxalyl chloride can yield the triazole intermediate

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(4-ethyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-fluorophenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield disulfides, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

2-[(4-ethyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-fluorophenyl)acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(4-ethyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-fluorophenyl)acetamide involves its interaction with specific molecular targets. The triazole ring can bind to various enzymes and receptors, modulating their activity. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis . The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-ethyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-fluorophenyl)acetamide is unique due to its combination of a triazole ring, a pyridine ring, and a fluorophenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

585564-16-5

Molecular Formula

C17H16FN5OS

Molecular Weight

357.4 g/mol

IUPAC Name

2-[(4-ethyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-fluorophenyl)acetamide

InChI

InChI=1S/C17H16FN5OS/c1-2-23-16(14-9-5-6-10-19-14)21-22-17(23)25-11-15(24)20-13-8-4-3-7-12(13)18/h3-10H,2,11H2,1H3,(H,20,24)

InChI Key

HFBGXGNVHDIVLY-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC=CC=C2F)C3=CC=CC=N3

Origin of Product

United States

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